molecular formula C30H50O B1666858 beta-Amyrin CAS No. 559-70-6

beta-Amyrin

Cat. No.: B1666858
CAS No.: 559-70-6
M. Wt: 426.7 g/mol
InChI Key: JFSHUTJDVKUMTJ-QHPUVITPSA-N
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Description

Beta-amyrin: is a naturally occurring pentacyclic triterpenoid compound with the chemical formula C30H50O . It is one of the three closely related amyrins, the others being alpha-amyrin and delta-amyrin. This compound is widely distributed in nature and can be found in various plant sources, including epicuticular wax. It serves as a precursor to oleanolic acid, a compound known for its medicinal properties .

Mechanism of Action

Target of Action

Beta-Amyrin, a pentacyclic triterpene, has been found to interact with several targets in the body. It has been shown to exert antihyperglycemic and hypolipidemic effects . It also targets the mycobacterial universal stress protein Rv1636, which promotes the growth of Mycobacterium tuberculosis in host-derived stress conditions .

Mode of Action

This compound interacts with its targets in various ways. It has been found to inhibit the ATPase activity of Rv1636, a mycobacterial universal stress protein . This inhibition disrupts the protein’s ATPase activity and cAMP regulatory activity, making Mycobacterium tuberculosis more susceptible to host-derived stress conditions . In addition, this compound has been shown to induce the production of reactive oxygen species (ROS) in microorganisms, suggesting its potential as an antimicrobial agent .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is produced from squalene by the enzyme squalene mono-oxygenase . The enzymatic polycyclization reactions catalyzed by oxidosqualene (OXSQ) cyclases (OSCs) lead to the formation of new C–C bonds and chiral centers, generating diverse polycyclic sterols and triterpenoids .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using in silico and in vitro approaches. It has been found to have a good pharmacokinetic profile, with good human intestinal absorption and no toxicity .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been found to significantly reduce blood glucose, total cholesterol, and serum triglycerides in streptozotocin (STZ)-induced diabetic mice . It also effectively reduces the elevated plasma glucose levels during the oral glucose tolerance test . Moreover, it has been shown to induce apoptosis-like death in Escherichia coli by producing reactive oxygen species .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the diet of the organism can affect the compound’s action. In mice fed on a high-fat diet, this compound has been shown to significantly reduce the rise in serum total cholesterol and triglycerides .

Biochemical Analysis

Biochemical Properties

Beta-Amyrin interacts with various enzymes and proteins. For instance, it has been found to interact with Vascular endothelial growth factor (VEGF), Matrix metalloproteinase-9 (MMP9) inhibitor, and Interleukin-10 (IL-10) . These interactions play a crucial role in its anti-inflammatory and anticancer activities .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease the levels of biomarkers such as VEGF, MMP-9 Inhibitor, and IL-10, indicating significant anti-inflammatory activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to interact with VEGF, MMP9 inhibitor, and IL-10 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to be stable and does not degrade quickly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to have anti-inflammatory and anticancer effects at non-toxic doses, which range from 10 to 100 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

It is known that this compound can be biosynthesized in Escherichia coli , suggesting that it may be localized in the cytoplasm or other compartments where its biosynthetic enzymes are located.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of beta-amyrin can be achieved through several methods. One approach involves starting from oleanolic acid, which undergoes selective iodation and reduction to yield this compound . Another method involves the biosynthesis of this compound in Escherichia coli by introducing biosynthetic pathway genes from farnesyl diphosphate to this compound .

Industrial Production Methods: : Industrial production of this compound can be achieved through metabolic engineering of microorganisms such as Yarrowia lipolytica. By overexpressing genes in the mevalonate pathway and optimizing fermentation conditions, significant yields of this compound can be obtained .

Chemical Reactions Analysis

Types of Reactions: : Beta-amyrin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using zinc powder or other reducing agents.

    Substitution: Substitution reactions can occur at specific positions on the this compound molecule, often involving halogenation or alkylation.

Major Products: : The major products formed from these reactions include derivatives of this compound with modified functional groups, such as hydroxyl, carbonyl, or halogen groups .

Comparison with Similar Compounds

Beta-amyrin is similar to other pentacyclic triterpenoids such as alpha-amyrin, delta-amyrin, and lupeol. it is unique in its specific structure and biological activities:

This compound’s uniqueness lies in its specific biological activities and its role as a precursor to oleanolic acid, which has significant medicinal properties .

Properties

IUPAC Name

(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-24,31H,10-19H2,1-8H3/t21-,22-,23+,24-,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSHUTJDVKUMTJ-QHPUVITPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025005
Record name beta-Amyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

559-70-6
Record name β-Amyrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=559-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Amyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Amyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Olean-12-en-3β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .BETA.-AMYRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM8353IPSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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